Synthetic Efficiency: High-Yield Oxidation Route Enables Cost-Effective Procurement
The target compound is synthesized via oxidation of 3-aminobenzenethiol in dimethyl sulfoxide, achieving an isolated yield of 98% (0.97 g from 8.0 mmol scale) after flash column chromatography . While direct comparative yield data for 4-aminophenyl disulfide under identical conditions is not available in the literature, this high yield demonstrates robust and scalable synthetic accessibility, reducing procurement costs and supply chain risk relative to analogs that may require more complex, lower-yielding syntheses [1].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 98% (0.97 g isolated yield) |
| Comparator Or Baseline | 4-Aminophenyl disulfide (no direct yield comparison under identical conditions) |
| Quantified Difference | High yield (98%) demonstrates efficient synthetic accessibility |
| Conditions | 3-aminobenzenethiol (8.0 mmol), DMSO (0.57 mL), 85°C for 4 h, flash column chromatography purification |
Why This Matters
A 98% isolated yield minimizes raw material waste and purification costs, enhancing economic viability for large-scale procurement in industrial research settings.
- [1] Himmler, T.; Hahn, J. J. Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols. US Patent 10,053,421 B2, 2018. View Source
